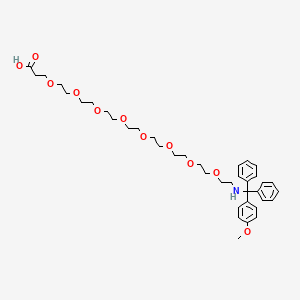
Methoxytrityl-N-PEG8-acid
説明
Methoxytrityl-N-PEG8-acid is a biochemical compound with the molecular formula C39H55NO11 and a molecular weight of 713.85 . It is a modified polyethylene glycol (PEG) derivative that is frequently used as a protective group during the synthesis of oligonucleotides.
Molecular Structure Analysis
The molecular structure of Methoxytrityl-N-PEG8-acid is defined by its molecular formula, C39H55NO11 . Detailed structural analysis would require more specific information or resources.Chemical Reactions Analysis
Specific chemical reactions involving Methoxytrityl-N-PEG8-acid are not detailed in the available resources. It’s known to be used as a protective group in the synthesis of oligonucleotides, but the exact reactions would depend on the specific context of the synthesis.Physical And Chemical Properties Analysis
Methoxytrityl-N-PEG8-acid has a molecular weight of 713.85 and a molecular formula of C39H55NO11 . Additional physical and chemical properties are not provided in the available resources.科学的研究の応用
1. Drug Delivery Systems
Methoxytrityl-N-PEG8-acid, as a derivative of polyethylene glycol (PEG), has significant applications in drug delivery systems. For instance, a study by León et al. (2017) explored titanium dioxide nanoparticles coated with PEG for targeted drug delivery of 2-Methoxyestradiol, an antitumor drug. This PEG modification enhanced the drug's clinical application by improving adsorption capacity and potential for targeted delivery (León et al., 2017). Similarly, Nishida, Kamatani, and Miyamoto (1984) studied the plasma urate lowering effect of PEG-modified uricase in chickens, suggesting clinical usefulness for hyperuricaemia treatment (Nishida et al., 1984).
2. Enhancing Stability and Pharmacokinetics
PEG derivatives, like Methoxytrityl-N-PEG8-acid, are used to enhance the stability and pharmacokinetics of therapeutic agents. For example, Cheng et al. (1997) examined PEG modification of β-glucuronidase for solid-tumor therapy, finding that it improved the enzyme's stability and pharmacokinetics (Cheng et al., 1997). Additionally, Bazile et al. (1995) demonstrated that nanoparticles prepared from PEG derivatives showed increased plasma half-life and reduced uptake by the mononuclear phagocytes system, emphasizing the role of PEG in enhancing drug delivery efficiency (Bazile et al., 1995).
3. Polymer-Drug Conjugation
Methoxytrityl-N-PEG8-acid plays a crucial role in polymer-drug conjugation. Pasut and Veronese (2007) highlighted that polymer conjugation, including PEG derivatives, is vital for improving therapeutic properties like prolonged half-life and higher stability in various drugs (Pasut & Veronese, 2007).
4. Reduction of Immunogenicity and Antigenicity
PEGylation using Methoxytrityl-N-PEG8-acid can reduce the immunogenicity and antigenicity of therapeutic agents. Sherman et al. (2012) investigated the role of the methoxy group in immune responses to mPEG-protein conjugates and found that PEGylation could reduce undesirable immune responses, enhancing the efficacy of therapeutics (Sherman et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H55NO11/c1-43-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)40-17-19-45-21-23-47-25-27-49-29-31-51-33-32-50-30-28-48-26-24-46-22-20-44-18-16-38(41)42/h2-15,40H,16-33H2,1H3,(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJLBNRWDGFKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxytrityl-N-PEG8-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



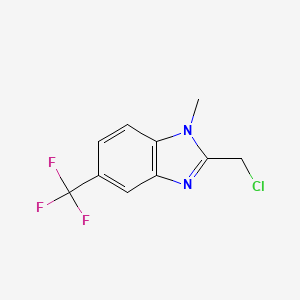
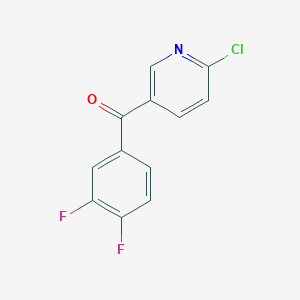
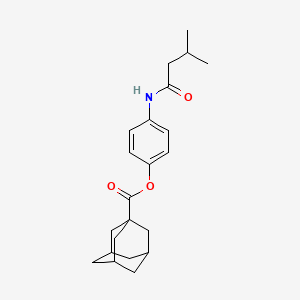
![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)
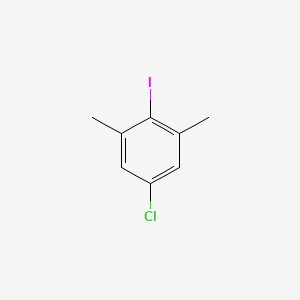
![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)
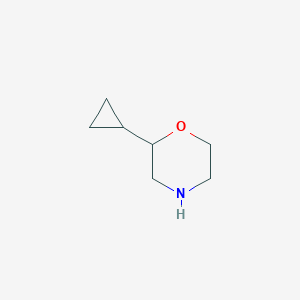
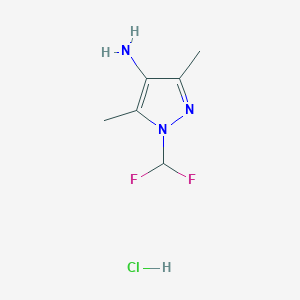
![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)
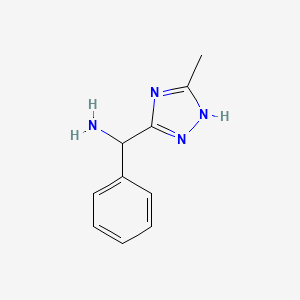
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)
![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)
![4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1424881.png)